molecular formula C10H14N4O3 B7749661 (2Z)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid

(2Z)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid

Cat. No.: B7749661
M. Wt: 238.24 g/mol
InChI Key: VBFZFBYNRPBPNN-MLPAPPSSSA-N
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Description

(2Z)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N) adjacent to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid typically involves the condensation of a hydrazine derivative with a carbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common starting materials include 4-oxo-6-propyl-1H-pyrimidine-2-carbaldehyde and hydrazine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts or other additives might be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid can be used as a building block for the synthesis of more complex molecules. Its hydrazone linkage makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Hydrazones are known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structure suggests it might interact with biological targets such as enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The hydrazone linkage could facilitate binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-oxo-6-methyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid
  • (2Z)-2-[(4-oxo-6-ethyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid
  • (2Z)-2-[(4-oxo-6-butyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid

Uniqueness

The uniqueness of (2Z)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid lies in its specific substitution pattern on the pyrimidine ring and the propanoic acid moiety. These structural features might confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(2Z)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c1-3-4-7-5-8(15)12-10(11-7)14-13-6(2)9(16)17/h5H,3-4H2,1-2H3,(H,16,17)(H2,11,12,14,15)/b13-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFZFBYNRPBPNN-MLPAPPSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N=C(N1)NN=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)N=C(N1)N/N=C(/C)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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